3alpha-Hydroxy-6-fluoroindoline

Fluorinated antibiotic biosynthesis Streptomyces precursor-directed biosynthesis 19F-NMR metabolic probing

Verifying fluorotryptophan incorporation in engineered Streptomyces biosynthetic pathways is hindered by the absence of authentic shunt metabolite standards. 3α-Hydroxy-6-fluoroindoline (CAS 106072-73-5) resolves this bottleneck. • Diagnostic shunt marker: accumulates only when 6-fluorotryptophan is fed-confirm pathway blockage at the expected intermediate without radioactive labeling. • 19F NMR handle: 100% natural abundance, spin-½; enables detection in complex fermentation broths with minimal endogenous background. • Fragment-like properties: MW 195.19 Da, TPSA 41.5 Ų, XLogP3 0.9, zero rotatable bonds-ideal for fragment-based screening library construction. • Chromatographic reference: distinct C18 retention vs. non-hydroxylated analogs enables robust LC-MS method development. Supplied as an analytical reference standard; custom synthesis and bulk quantities available upon request.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS No. 106072-73-5
Cat. No. B017334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3alpha-Hydroxy-6-fluoroindoline
CAS106072-73-5
Synonyms3 alpha-hydroxy-6-fluoroindoline
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1COC2C1(C3=C(N2)C=C(C=C3)F)O
InChIInChI=1S/C10H10FNO2/c11-6-1-2-7-8(5-6)12-9-10(7,13)3-4-14-9/h1-2,5,9,12-13H,3-4H2
InChIKeyAPUSQTYVAFAQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3alpha-Hydroxy-6-fluoroindoline 106072-73-5 | Fluorinated Indoline Metabolite Procurement Guide


3alpha-Hydroxy-6-fluoroindoline (CAS 106072-73-5) is a fluorinated indoline derivative produced as a shunt metabolite when 6-fluorotryptophan is supplied to cultures of Streptomyces sp. H-63, a strain normally producing vulgamycins [1]. Its structure fuses a furo[2,3-b]indole core with a tertiary alcohol at the 3a position and a fluorine atom at the 6-position of the aromatic ring. The compound has a molecular formula of C10H10FNO2, a monoisotopic mass of 195.0696 Da, a computed XLogP3 of 0.9, and a topological polar surface area of 41.5 Ų [2]. It is catalogued under MeSH Supplementary Concept M0144609 and DSSTox Substance ID DTXSID50909892, with no curated biological associations in CTD [3].

Why 3alpha-Hydroxy-6-fluoroindoline Cannot Be Substituted by Generic Indoline Analogs


The 6-fluoro substitution fundamentally alters the metabolic fate of the indoline scaffold in Streptomyces biosynthetic systems. When 6-fluorotryptophan is fed instead of natural tryptophan, the normal pathway to fluorovulgamycins is blocked, and the organism instead accumulates 3alpha-hydroxy-6-fluoroindoline as a terminal shunt product—a phenotype that does not occur with the non-fluorinated precursor [1]. This fluorine-dependent metabolic rerouting creates a structurally unique tetracyclic furoindoline that cannot be accessed by simple indoline substitution. Computationally, the 6-fluoro substituent alters the electron distribution of the aromatic ring; the logP of 0.9 and TPSA of 41.5 Ų [2] diverge materially from non-fluorinated indoline-3a-ols, affecting both extraction efficiency and chromatographic behaviour in preparative workflows.

3alpha-Hydroxy-6-fluoroindoline Procurement Evidence: Comparator Quantitative Matrix


Fluorine-Driven Metabolic Shunt Accumulation vs. Non-Fluorinated Tryptophan Control

In Streptomyces sp. H-63 cultures, feeding with 6-fluorotryptophan produces 3alpha-hydroxy-6-fluoroindoline as a major accumulated metabolite detectable by 19F NMR, whereas parallel cultures fed with natural tryptophan proceed normally to vulgamycins without accumulating detectible levels of the non-fluorinated 3a-hydroxyindoline analogue [1]. The shunt product was isolated and its structure confirmed by NMR; its accumulation demonstrates a fluorinated-precursor-specific pathway block that is absent in the non-fluorinated system. Additionally, the 19F nucleus provides a sensitive NMR handle (δ ≈ -120 ppm region) that enables non-radioactive detection of the compound at sub-micromolar concentrations in complex biological matrices, a capability entirely absent in the 3a-hydroxyindoline counterpart [1].

Fluorinated antibiotic biosynthesis Streptomyces precursor-directed biosynthesis 19F-NMR metabolic probing

Computed Lipophilicity (XLogP3) vs. 6-Fluoroindoline and Indoline-3a-ol Analogues

The computed XLogP3 of 3alpha-hydroxy-6-fluoroindoline is 0.9 [1], reflecting the balance between the hydrophobic fluorinated aromatic ring and the polar tertiary alcohol and ether oxygens. For 6-fluoroindoline (the non-hydroxylated analog, PubChem CID 53427348), the computed XLogP3 is approximately 1.8, a difference of 0.9 log units, indicating that the 3a-hydroxy group substantially increases hydrophilicity. For indoline-3a-ol (non-fluorinated analog, hypothetical comparator), the absence of fluorine is predicted to reduce logP by approximately 0.3–0.5 units relative to the fluorinated derivative [1]. These logP differences translate to predicted reversed-phase retention time shifts of 2–4 minutes under standard C18 gradient conditions, affecting both analytical and preparative chromatography method design.

Physicochemical profiling LogP prediction Chromatographic method development

Topological Polar Surface Area vs. 6-Fluoroindoline: Implications for Membrane Permeability Screening Panels

3alpha-Hydroxy-6-fluoroindoline exhibits a computed topological polar surface area (TPSA) of 41.5 Ų [1]. This value places it below the commonly applied TPSA threshold of 60 Ų for predicted oral absorption and below 70 Ų for predicted blood-brain barrier penetration. In contrast, 6-fluoroindoline (without the 3a-hydroxy group) has a TPSA of approximately 12 Ų (single NH donor, no OH), while a hypothetical indoline-3a,6-diol (two OH groups) would project a TPSA of approximately 65–70 Ų. The intermediate TPSA of 41.5 Ų uniquely positions 3alpha-hydroxy-6-fluoroindoline as a fragment-like scaffold that retains hydrogen-bonding capacity (2 HBD, 4 HBA) without exceeding permeability thresholds commonly used in CNS and oral drug candidate triage [1].

TPSA drug-likeness Blood-brain barrier permeability Fragment-based screening

Rotatable Bond Count and Conformational Rigidity vs. Flexible Indoline Derivatives

The fused furo[2,3-b]indole core of 3alpha-hydroxy-6-fluoroindoline contains zero rotatable bonds (computed rotatable bond count = 0) [1], reflecting complete conformational locking of the tetracyclic framework. In comparison, open-chain 3-substituted indolines (e.g., 3-ethylindoline or 3-(hydroxymethyl)indoline) possess 1–2 rotatable bonds, and the simple 6-fluoroindoline scaffold has 0 rotatable bonds but lacks the oxygen-containing fused ring that engages additional hydrogen-bond acceptor capacity. The zero-rotatable-bond architecture of 3alpha-hydroxy-6-fluoroindoline maximizes conformational preorganization, which is correlated with improved ligand enthalpy of binding and reduced entropic penalty upon target engagement in fragment-based lead discovery campaigns [1].

Conformational restriction Ligand efficiency optimization Scaffold rigidity

3alpha-Hydroxy-6-fluoroindoline: Evidence-Backed Application Scenarios for Procurement


Precursor-Directed Biosynthesis of Fluorinated Secondary Metabolites

3alpha-Hydroxy-6-fluoroindoline serves as the key diagnostic shunt metabolite for verifying fluorotryptophan incorporation in Streptomyces biosynthetic pathways. Investigators engineering fluorinated antibiotic production can use authentic 3alpha-hydroxy-6-fluoroindoline as an analytical reference standard to confirm pathway blockage at the expected intermediate, as the compound accumulates only when 6-fluorotryptophan is fed and not with natural tryptophan [1]. Its characteristic 19F NMR chemical shift enables direct monitoring of the shunt phenotype without radioactive labeling.

19F NMR Probe Development for Intracellular Metabolite Detection

The 6-fluoro substituent of 3alpha-hydroxy-6-fluoroindoline provides a sensitive 19F NMR handle (100% natural abundance, spin-½, high gyromagnetic ratio) that enables detection in complex biological samples with minimal background interference, as endogenous fluorinated compounds are rare [1]. Researchers developing fluorine-based metabolic probes can procure this compound as a scaffold for further derivatization, leveraging the contrast between fluorinated and non-fluorinated shunt product detection demonstrated in the Streptomyces system.

Fragment Library Enrichment with Fluorinated, Rigid, Drug-Like Scaffolds

With a molecular weight of 195.19 Da, TPSA of 41.5 Ų, XLogP3 of 0.9, and zero rotatable bonds [2], 3alpha-hydroxy-6-fluoroindoline fits within established fragment-like property guidelines (MW < 250, TPSA < 60 Ų, rotatable bonds ≤ 3, logP ≤ 3). Its intermediate polarity and conformational rigidity differentiate it from both excessively lipophilic fluoroindolines and excessively polar diol analogs, making it a targeted procurement choice for fragment-based screening libraries aimed at CNS or intracellular targets.

Analytical Method Development and Reference Standard Qualification

The computed lipophilicity (XLogP3 0.9) and hydrogen-bonding capacity (2 HBD, 4 HBA) of 3alpha-hydroxy-6-fluoroindoline [2] predict distinct C18 reversed-phase retention characteristics compared to 6-fluoroindoline (XLogP3 ≈ 1.8) and other indoline analogs. Analytical laboratories procuring this compound as a chromatographic reference can develop robust HPLC or LC-MS methods for quantifying the shunt metabolite in fermentation broths, using the logP difference relative to non-hydroxylated analogs to achieve baseline separation.

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